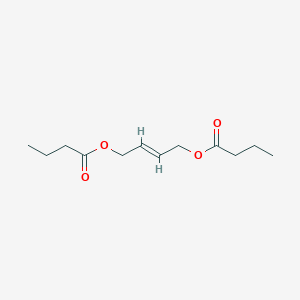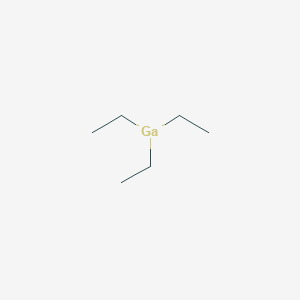
Rubidium hydroxide
Overview
Description
Rubidium hydroxide (RbOH) is an alkali metal hydroxide known for its various physical and chemical properties. It plays a crucial role in various chemical reactions and has been the subject of extensive thermodynamic and molecular studies, including its thermodynamic properties in both condensed and gaseous states, phase transitions, heat capacities, and spectroscopic data (Gurvich et al., 1997).
Synthesis Analysis
This compound can be synthesized through several methods, including the reaction of rubidium metal with water. The synthesis also involves processes that yield potassium and rubidium salts from metal hydroxide reactions with sulfonic acids or sulfonate salts in water or water-ethanol solutions, as demonstrated in the preparation of potassium and rubidium arenesulfonates (Gunderman & Squattrito, 1994).
Molecular Structure Analysis
The molecular structure of this compound, along with its hydrated and dimethyl sulfoxide solvated forms, has been determined through various techniques, revealing square antiprism structures with specific Rb-O bond distances and significant asymmetry in bond distance distribution (D’Angelo & Persson, 2004).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the formation of new alkali metal oxometallates and complex formation with sulfonates. These reactions highlight its reactivity and the potential for creating diverse compounds with unique structural and chemical properties (Bender et al., 2010).
Physical Properties Analysis
The physical properties of this compound, including its phase transitions, heat capacities, and structural data, have been extensively studied. These properties are crucial for understanding its behavior in various conditions and applications (Gurvich et al., 1997).
Chemical Properties Analysis
This compound's chemical properties, such as its reactivity with sulfonic acids, formation of rubidium salts, and interaction with various compounds, have been analyzed to understand its role in chemical synthesis and potential applications. The compound's ability to form complex structures and undergo decomposition highlights its versatility and importance in chemistry (Gunderman & Squattrito, 1994).
Scientific Research Applications
Extraction and Utilization of Rubidium :
- General Applications : Rubidium, including its compounds like rubidium hydroxide, is utilized in various fields such as optical and laser technology, electronics, telecommunications, biomedical applications, space technology, and academic research, particularly in quantum mechanics-based computing devices. Its softness, ductility, malleability, strong chemical and photo-emissive activity, low melting point, and easy ionization make it valuable (Ertan, 2017).
Chemical and Physical Properties :
- Molecular Structure : The microwave spectra of gaseous this compound (RbOH) suggest an essentially linear structure. The Rb–O bond length is found to be 2.305 A, and the O–H distance is 0.965 A. Understanding these molecular dimensions is crucial for its application in various scientific fields (Matsumura & Lide, 1969).
Energy and Electronics :
- Perovskite Solar Cells : Rubidium has been investigated for its role in perovskite‐silicon tandem solar cells. The addition of rubidium improves the crystallinity and suppresses defect migration in perovskite material, leading to higher efficiency and light stability in solar cells (Duong et al., 2017).
- Thermodynamic Properties : Knowledge of the thermodynamic and molecular properties of this compound is critical for its application in various industrial and research settings. The study provides detailed data and calculations for these properties in different states, which is vital for designing systems where RbOH is used (Gurvich et al., 1997).
Biomedical Research :
- Protein Phasing : Rubidium ions can be used for phasing the crystal structure of proteins, providing insights into the structure and interaction of monovalent metal ions with proteins and other macromolecules. This application is significant for understanding biological processes and designing drugs (Korolev et al., 2001).
Environmental and Agricultural Research :
- Marking Technique for Insects : Rubidium can be used to mark insects like the European corn borer, helping in ecological and behavioral studies. This technique is non-invasive and does not affect the mortality or behavior of the insects, making it an invaluable tool for environmental research (Legg & Chiang, 1984).
Mechanism of Action
Target of Action
Rubidium hydroxide (RbOH) is an inorganic compound that consists of rubidium cations (Rb+) and an equal number of hydroxide anions (OH-) . It is a strong base and its primary targets are acidic protons in a chemical system where it can act as a proton acceptor .
Mode of Action
As a strong base, this compound dissociates completely in water to form rubidium ions (Rb+) and hydroxide ions (OH-) . The hydroxide ions can accept a proton (H+) from an acid to form water, thereby neutralizing the acid and reducing its concentration .
Biochemical Pathways
It can affect the ph of a solution, which can indirectly influence various biochemical reactions that are sensitive to ph .
Pharmacokinetics
As a strong base, it is expected to readily dissolve in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary molecular effect of this compound is the increase in pH of a solution due to the generation of hydroxide ions . This can have various cellular effects depending on the specific context, such as altering the activity of enzymes that are sensitive to pH.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and reactivity can be affected by the temperature and the presence of other ions in the solution . Additionally, this compound is highly deliquescent, meaning it absorbs moisture from the atmosphere and eventually dissolves in the absorbed water . This property can influence its stability and efficacy in different environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
rubidium(1+);hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.Rb/h1H2;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRMKOQKXYSDML-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HORb, RbOH | |
| Record name | RUBIDIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4417 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | rubidium hydroxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_hydroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061655 | |
| Record name | Rubidium hydroxide (Rb(OH)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.475 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Rubidium hydroxide appears as a grayish-white solid. It is very irritating to skin and eyes. Denser than water. It is used in electric storage batteries., Greyish-white deliquescent solid; [Merck Index] 50% aqueous solution: Clear colorless liquid; [Acros Organics MSDS] | |
| Record name | RUBIDIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4417 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Rubidium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15273 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1310-82-3 | |
| Record name | RUBIDIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4417 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Rubidium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium hydroxide ((sup 81)Rb) Injection [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium hydroxide (Rb(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium hydroxide (Rb(OH)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2692362HBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical formula and molecular weight of rubidium hydroxide?
A1: this compound has the chemical formula RbOH and a molecular weight of 102.475 g/mol.
Q2: What is the structure of this compound in the solid state?
A2: In the solid state, this compound dihydrate (RbOH · 2 H2O) forms a three-dimensional hydrogen-bonded network of water molecules and hydroxide ions. []
Q3: Are there any unusual features in the hydrogen bonding network of this compound dihydrate?
A3: Yes, the hydroxide ions in RbOH · 2 H2O act as acceptors for four protons from four adjacent water molecules. This leads to a situation where water molecules are the nearest neighbors of the rubidium cations. []
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: Several spectroscopic methods can be used:
- Microwave Spectroscopy: Provides information about the bond lengths and structure of gaseous RbOH and RbOD. []
- Nuclear Quadrupole Resonance (NQR): This technique can be used to study the electronic environment around the rubidium nucleus in RbOH. []
- Infrared (IR) Spectroscopy: Useful for studying the vibrational modes of RbOH, particularly the O-H stretching vibrations, which are sensitive to hydrogen bonding. [, ]
Q5: How is this compound used in organic synthesis?
A5: this compound acts as a strong base in organic reactions. It can facilitate enantioselective α-alkylation reactions, important for synthesizing chiral α-methyl-α-amino acids. []
Q6: Can this compound be used to synthesize cyclic siloxanes?
A6: Yes, this compound can be used as an initiator for the depolymerization of polysiloxanes, leading to the formation of cyclic polydiorganosiloxanes. []
Q7: Are there applications of this compound in art conservation?
A7: this compound polyethylene glycol complexes have shown promise in the gentle cleaning of old master paintings, specifically for the removal or thinning of deteriorated varnish. []
Q8: How does the choice of alkali metal hydroxide affect the performance of silver oxide-zinc alkaline batteries?
A8: While potassium hydroxide (KOH) is commonly used, studies have investigated this compound (RbOH) and cesium hydroxide (CsOH) as electrolytes. While RbOH and CsOH can function as electrolytes, cells using these hydroxides generally have lower capacities compared to those using KOH. []
Q9: What is known about the isotope effects of rubidium in amalgam/aqueous solution systems?
A9: Research has explored the isotope separation factor for rubidium isotopes in the rubidium amalgam/aqueous this compound system. This is relevant for potentially enriching specific rubidium isotopes. []
Q10: Can this compound be used as an electrolyte in the electrochemical reduction of carbon dioxide?
A10: Yes, this compound has been explored as a supporting electrolyte in the electrochemical conversion of carbon dioxide to ethylene at a copper electrode in methanol. []
Q11: Have there been computational studies on the interaction of this compound with water?
A11: Yes, density functional theory (DFT) and ab initio calculations have been used to study the stepwise hydration of RbOH with up to five water molecules. These studies provide insights into the dissolution process and how the Rb-OH bond is affected by solvation. []
Q12: Have theoretical studies explored the associative detachment of this compound?
A12: Yes, computational methods have been used to calculate the potential energy surfaces for the interaction of Rb with OH–. These studies have examined the likelihood of associative detachment (Rb + OH– → RbOH + e–) and its dependence on the vibrational state of the reactants. []
Q13: Does this compound have any impact on the alkali-silica reaction in cement?
A13: Research has investigated the influence of this compound on the alkali-silica reaction, a process that can lead to the deterioration of concrete structures. []
Q14: How do different alkali metal counterions affect the properties of telechelic polybutadiene with carboxyl end groups?
A14: Studies using elongational rheometry have shown that neutralizing telechelic polybutadiene with carboxyl end groups with this compound leads to unique strain-hardening behavior, distinct from that observed with other alkali metal hydroxides. []
Q15: How do cotton fibers behave in solutions of this compound?
A15: Research dating back to the early 20th century examined the swelling behavior of cotton hairs immersed in various alkali metal hydroxide solutions, including this compound. These studies aimed to understand the mechanism of mercerization, a process to enhance the properties of cotton. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)
![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)











